4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide (4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide or 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide) is a small molecule drug that has been developed for the treatment of various diseases including cancer. It has been studied extensively in preclinical and clinical studies, and has shown promise in many areas. The drug is a new class of antineoplastic agents that target the tumor microenvironment, and has demonstrated activity against a range of solid tumors, as well as hematological malignancies.
作用機序
Target of Action
The primary target of this compound is the HIV-1 integrase (IN) . This enzyme is essential for the replication of the HIV-1 virus and is a key player in the integration of the viral DNA into the host genome .
Mode of Action
The compound interacts with the active site of the IN enzyme . The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion . This interaction inhibits the activity of the enzyme, thereby preventing the integration of the viral DNA into the host genome .
Biochemical Pathways
The inhibition of the IN enzyme disrupts the life cycle of the HIV-1 virus . The virus is unable to integrate its DNA into the host genome, which prevents it from replicating and producing new virus particles . This disruption of the viral life cycle can help to control the spread of the virus within the body .
Pharmacokinetics
The compound has been shown to have no significant cytotoxicity at a concentration of 100 μm , suggesting that it may have a favorable safety profile
Result of Action
The result of the compound’s action is a reduction in the replication of the HIV-1 virus . By inhibiting the activity of the IN enzyme, the compound prevents the virus from integrating its DNA into the host genome . This can help to control the spread of the virus and may contribute to a reduction in the viral load within the body .
実験室実験の利点と制限
The use of 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide in laboratory experiments has a number of advantages and limitations. The drug has been found to be well tolerated and to have a favorable safety profile. It has also been found to be effective in combination with other drugs, such as cyclophosphamide, for the treatment of a variety of cancers. However, the drug is not suitable for use in all laboratory experiments, as it is not always possible to accurately predict the effects of the drug on a particular cell type.
将来の方向性
The development of 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide has shown promise in the treatment of various diseases, and there are a number of potential future directions for research. These include further investigation into the drug’s mechanism of action, the development of new formulations and delivery methods, and the exploration of potential combination therapies. Additionally, further research into the drug’s safety profile and potential side effects is needed, as well as the development of more effective methods of administering the drug. Finally, further studies are needed to explore the potential of 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide in the treatment of other diseases, such as autoimmune and neurological disorders.
合成法
The synthesis of 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide is achieved through a multi-step process, which involves the use of a variety of reagents and catalysts. The first step is the reaction of 4-hydroxy-4H-pyrido[1,2-a][1,3,5]triazin-2-yl sulfanylacetamide (HPA) with benzamide to form the intermediate 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide. This is followed by a series of oxidation, reduction, and hydrolysis steps to form the desired product.
科学的研究の応用
4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide has been studied extensively in preclinical and clinical studies. In preclinical studies, the drug has been found to be active against a range of solid tumors, as well as hematological malignancies. The drug has been found to be particularly effective against breast, colon, and lung cancer, as well as lymphoma and multiple myeloma. In clinical studies, the drug has been found to be well tolerated and to have a favorable safety profile. It has also been found to be effective in combination with other drugs, such as cyclophosphamide, for the treatment of a variety of cancers.
特性
IUPAC Name |
4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3S/c17-14(23)10-4-6-11(7-5-10)18-13(22)9-25-15-19-12-3-1-2-8-21(12)16(24)20-15/h1-8H,9H2,(H2,17,23)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNAHIUBAQZAEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。